![molecular formula C27H24N4O2 B2465073 N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea CAS No. 1251566-37-6](/img/new.no-structure.jpg)
N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea is a complex organic compound characterized by its intricate molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido[2,3-b]pyrazin-2-yl core. This can be achieved through a series of reactions involving the condensation of appropriate precursors under controlled conditions. The piperidin-4-yl moiety is then introduced, followed by the attachment of the 3-fluorobenzyl group.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
科学研究应用
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could serve as a lead compound for drug development, particularly in the treatment of diseases.
Industry: Its unique properties may be harnessed for industrial applications, such as in material science or as a chemical intermediate.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
相似化合物的比较
N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea
N-[1-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the ethyl group at the 4-position of the pyrido[2,3-b]pyrazin-2-yl core. These structural differences can lead to variations in reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
1251566-37-6 |
|---|---|
分子式 |
C27H24N4O2 |
分子量 |
436.515 |
IUPAC 名称 |
2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-17-8-10-21(14-18(17)2)31-27(33)23-16-29-24-11-9-20(15-22(24)25(23)30-31)26(32)28-13-12-19-6-4-3-5-7-19/h3-11,14-16,30H,12-13H2,1-2H3,(H,28,32) |
InChI 键 |
CJDRLYDQKVXLRR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


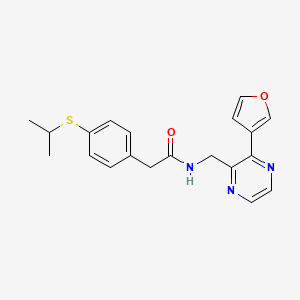
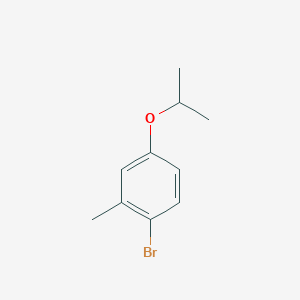
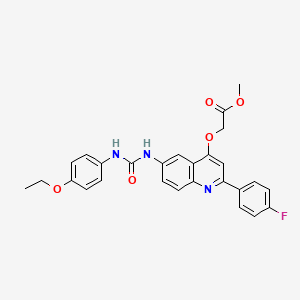
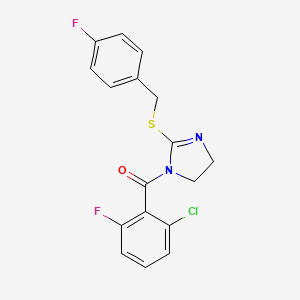
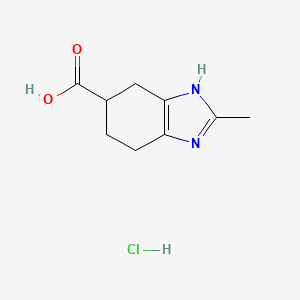
![2-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2464998.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2465003.png)

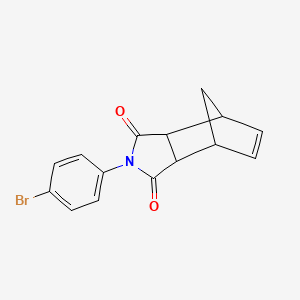
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2465006.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2465007.png)


